molecular formula C4H2Cl4 B1195488 1,1,2,3-Tetrachlorobuta-1,3-diene CAS No. 921-09-5

1,1,2,3-Tetrachlorobuta-1,3-diene

Cat. No.: B1195488
CAS No.: 921-09-5
M. Wt: 191.9 g/mol
InChI Key: RCBKHVTUYAGMLB-UHFFFAOYSA-N
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Description

1,1,2,3-Tetrachlorobuta-1,3-diene is an organic compound with the molecular formula C₄H₂Cl₄ It is a chlorinated derivative of butadiene and is known for its unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,3-Tetrachlorobuta-1,3-diene can be synthesized through several methods. One common approach involves the chlorination of butadiene. The reaction typically requires the presence of a catalyst and controlled conditions to ensure selective chlorination at the desired positions on the butadiene molecule .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale chlorination reactors. The process may include steps such as the purification of butadiene, chlorination under controlled temperature and pressure, and subsequent purification of the product to remove any unreacted starting materials or by-products .

Chemical Reactions Analysis

Types of Reactions

1,1,2,3-Tetrachlorobuta-1,3-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various chlorinated or hydroxylated derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced compounds .

Scientific Research Applications

1,1,2,3-Tetrachlorobuta-1,3-diene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

    Biology: Research into its biological activity and potential effects on living organisms is ongoing.

    Medicine: The compound’s reactivity makes it a candidate for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1,2,3-tetrachlorobuta-1,3-diene exerts its effects involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, where it reacts with nucleophiles to form new chemical bonds. This reactivity is due to the presence of multiple chlorine atoms, which make the molecule highly electrophilic .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,3-Tetrachlorobutadiene
  • 1,1,4,4-Tetrachlorobuta-1,3-diene
  • 1,2,3,4-Tetrachlorobuta-1,3-diene

Uniqueness

1,1,2,3-Tetrachlorobuta-1,3-diene is unique due to its specific arrangement of chlorine atoms, which influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

1,1,2,3-tetrachlorobuta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl4/c1-2(5)3(6)4(7)8/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBKHVTUYAGMLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=C(Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl4
Record name 1,1,2,3-TETRACHLOROBUTADIENE
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DSSTOX Substance ID

DTXSID2073938
Record name 1,3-Butadiene, 1,1,2,3-tetrachloro-
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Molecular Weight

191.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,1,2,3-tetrachlorobutadiene is a colorless liquid. Water insoluble.
Record name 1,1,2,3-TETRACHLOROBUTADIENE
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CAS No.

921-09-5, 58334-79-5
Record name 1,1,2,3-TETRACHLOROBUTADIENE
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Record name 1,1,2,3-Tetrachloro-1,3-butadiene
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Record name 1,3-Butadiene, 1,1,2,3-tetrachloro-
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Record name 1,3-Butadiene, tetrachloro-
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Record name 1,3-Butadiene, 1,1,2,3-tetrachloro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,3-Tetrachlorobuta-1,3-diene
Reactant of Route 2
1,1,2,3-Tetrachlorobuta-1,3-diene
Reactant of Route 3
1,1,2,3-Tetrachlorobuta-1,3-diene

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